![molecular formula C18H17N3O3 B2927958 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034316-60-2](/img/structure/B2927958.png)
2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
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Description
2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit potent biological activity, making it an attractive target for drug development.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Synthesis of Aminosugars and Derivatives
A study by Yoshimura et al. (1972) discusses the improved synthesis of 2-acetamido-2-deoxy-D-mannose and its derivatives, highlighting techniques such as benzylglycosidation and benzylidenation, which could be relevant for synthesizing similar complex organic molecules (Yoshimura et al., 1972).
Efficient Synthesis Routes
Cai et al. (2009) describe an efficient synthesis route for 2-acetamido-2-deoxy-beta-D-hexopyranosides, which could offer insights into synthesizing compounds with specific glycosidic structures (Cai et al., 2009).
Novel Synthesis of Pyrazole Derivatives
Chkirate et al. (2019) explore the synthesis and characterization of pyrazole-acetamide derivatives, revealing the influence of hydrogen bonding on self-assembly and their antioxidant activity. This study could provide a basis for the synthesis and potential applications of pyrazine derivatives (Chkirate et al., 2019).
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(13-24-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-12-15/h1-9,12H,10-11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYQXMASFXLZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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